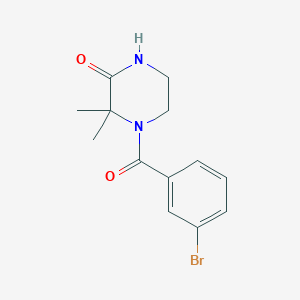

![molecular formula C10H16N2OS B6497418 3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine CAS No. 1249985-44-1](/img/structure/B6497418.png)

3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The compound “3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine” contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .

Molecular Structure Analysis

The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . Substituents on a particular position of the thiazole ring can greatly affect the biological outcomes .Wissenschaftliche Forschungsanwendungen

3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine has a variety of applications in scientific research. It has been used as a ligand in the study of metal-ion interactions, as a substrate in enzymatic reactions, and as a reagent in organic syntheses. It has also been used in the study of enzyme inhibition, as well as in the study of drug metabolism. Additionally, it has been used in the study of molecular recognition, and as a model compound for the study of organic reactions.

Wirkmechanismus

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit a broad spectrum of biological activities . They have been associated with antimicrobial, antifungal, anti-inflammatory, antitumor, and antiviral activities . The specific targets can vary depending on the exact structure of the derivative and the biological system in which it is active.

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . The specific mode of action can depend on the exact structure of the derivative and the biological system in which it is active.

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways . The exact pathways affected can depend on the specific structure of the derivative and the biological system in which it is active.

Pharmacokinetics

Thiazole derivatives are known to have diverse pharmacokinetic properties . The impact on bioavailability can depend on factors such as the compound’s solubility, stability, and metabolic stability.

Result of Action

Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine in laboratory experiments include its high reactivity, its stability, and its versatility. The high reactivity of this compound makes it well-suited for use in a variety of reactions, while its stability ensures that it will not break down during the course of the experiment. Additionally, its versatility makes it applicable to a wide range of experiments.

The primary limitation of using this compound in laboratory experiments is its toxicity. This compound is a toxic compound, and as such, should be handled with care. Additionally, it should be stored in a cool, dry place, away from direct sunlight.

Zukünftige Richtungen

The future of 3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine is bright, with many potential applications in the fields of biochemistry, pharmacology, and chemical synthesis. In the field of biochemistry, this compound could be used to study the interactions between metal ions and proteins, as well as to study the mechanisms of enzyme inhibition. In the field of pharmacology, this compound could be used to study drug metabolism and drug interactions. In the field of chemical synthesis, this compound could be used to synthesize a variety of organic compounds. Additionally, this compound could be used in the study of molecular recognition and as a model compound for the study of organic reactions.

Synthesemethoden

3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine can be synthesized in a variety of ways. The most common method is the reaction of 4-methylthiazole with piperidine in the presence of a base, such as sodium hydroxide. This reaction produces this compound in a high yield, with minimal side products. Other methods of synthesis include the use of a Grignard reagent, or the reaction of 4-methylthiazole with an amine in the presence of a catalyst.

Eigenschaften

IUPAC Name |

4-methyl-2-(piperidin-3-ylmethoxy)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2OS/c1-8-7-14-10(12-8)13-6-9-3-2-4-11-5-9/h7,9,11H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCMZNEPVPAIHQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)OCC2CCCNC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B6497340.png)

![4-[2-(4-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzene-1-sulfonamide](/img/structure/B6497382.png)

![2-[(5Z)-5-[(8-methoxyquinolin-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B6497391.png)

![(2Z)-7-[(3,5-dimethylpiperidin-1-yl)methyl]-2-[(furan-2-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6497398.png)

![4-methyl-2-[(pyrrolidin-2-yl)methoxy]-1,3-thiazole](/img/structure/B6497413.png)

![4-methyl-6-[(piperidin-4-yl)methoxy]pyrimidine](/img/structure/B6497415.png)

![2-methyl-6-[(piperidin-3-yl)methoxy]pyridine](/img/structure/B6497426.png)

![2-[(piperidin-3-yl)methoxy]-1,3-benzoxazole](/img/structure/B6497432.png)

![3-methyl-2-[(piperidin-3-yl)methoxy]pyridine](/img/structure/B6497437.png)

![3-methyl-2-[(pyrrolidin-2-yl)methoxy]pyridine](/img/structure/B6497441.png)